molecular formula C9H8N2O3 B1599723 2-(5-Methoxy-2-nitrophenyl)acetonitrile CAS No. 89302-15-8

2-(5-Methoxy-2-nitrophenyl)acetonitrile

Cat. No. B1599723
CAS RN: 89302-15-8
M. Wt: 192.17 g/mol
InChI Key: AAPROLSGJIZKSF-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-nitrophenyl)acetonitrile is a chemical compound with the CAS Number: 89302-15-8 . It has a molecular weight of 192.17 . The IUPAC name for this compound is (5-methoxy-2-nitrophenyl)acetonitrile .


Molecular Structure Analysis

The InChI code for 2-(5-Methoxy-2-nitrophenyl)acetonitrile is 1S/C9H8N2O3/c1-14-8-2-3-9 (11 (12)13)7 (6-8)4-5-10/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(5-Methoxy-2-nitrophenyl)acetonitrile is a powder at room temperature . It has a melting point of 82-84 degrees Celsius .

Scientific Research Applications

Photohydrolysis Applications

Phosphotriesters containing 2-methoxy-5-nitrophenyl groups can be quantitatively photohydrolyzed in aqueous acetonitrile to yield phosphodiesters or phosphomonoesters. This process, initiated by hydroxide attack in the triplet excited state, suggests potential synthetic utility in photohydrolysis reactions (Graciani, Swanson, & Kelly, 1995).

Electrocatalytic Process

Electrochemical reduction studies in acetonitrile have shown that compounds like 2-(5-Methoxy-2-nitrophenyl)acetonitrile may undergo unique autocatalytic processes. This involves nucleophilic substitution reactions, indicating a possible application in electrocatalytic processes (Houmam, Hamed, & Still, 2003).

Diels–Alder Reactions

2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles, similar in structure to 2-(5-Methoxy-2-nitrophenyl)acetonitrile, have shown utility in Diels–Alder reactions. These reactions, particularly in acetonitrile, have implications in synthetic organic chemistry (Ibata et al., 1986).

Organotin Compound Synthesis

Research on organotin compounds derived from Schiff bases, conducted in acetonitrile, has applications in organic light-emitting diodes. These studies involve derivatives similar to 2-(5-Methoxy-2-nitrophenyl)acetonitrile, suggesting its potential in the development of organic electronic materials (García-López et al., 2014).

Ortho-Cyclization Studies

Ortho-cyclization processes in asymmetrically substituted phenyl azides, like 2-(5-Methoxy-2-nitrophenyl)acetonitrile, are significant in photooxidation studies. These processes, observed in acetonitrile, are relevant in understanding reaction mechanisms in organic chemistry (Chainikova et al., 2020).

Photophysical Studies

2-(5-Methoxy-2-nitrophenyl)acetonitrile and similar compounds have been studied for their unique solvent-dependent fluorescence, indicating potential applications in environmental fluorescence sensor technologies (Hachiya, Asai, & Konishi, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(5-methoxy-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPROLSGJIZKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446398
Record name (5-Methoxy-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxy-2-nitrophenyl)acetonitrile

CAS RN

89302-15-8
Record name (5-Methoxy-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

24.0 g (214 mmol) potassium-tert-butoxide in 100 mL DMF were slowly added dropwise to a solution of 13.17 g (86.0 mmol) 4-nitroanisole and 18.0 g (107 mmol) 4-chlorophenoxyacetonitrile in 50 mL DMF. The reaction mixture was stirred for 30 min at −10° C. and then poured into 300 g of a 1:1 mixture of conc. HCl and ice. After extraction with EtOAc the organic phase was washed with water, dried and concentrated to dryness by rotary evaporation in vacuo with gentle heating. The residue was treated with a 1:1 mixture of PE/EtOAc and the product that crystallised out was suction filtered. After washing with a 1:1 mixture of PE/EtOAc the crystals were dried in the air. 6.5 g of the desired product was obtained.
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18 g
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50 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Macor, JM Wehner - Tetrahedron letters, 1991 - Elsevier
The use of o-nitroarylacetonitriles as carbon acids in the Mitsunobu reaction is discussed as a method of carboncarbon bond formation. This reaction represents a rare example of a …
Number of citations: 35 www.sciencedirect.com

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